![molecular formula C17H17NO3 B1295563 4-[(Diphenylmethyl)amino]-4-oxobutanoic acid CAS No. 6622-07-7](/img/structure/B1295563.png)

4-[(Diphenylmethyl)amino]-4-oxobutanoic acid

Übersicht

Beschreibung

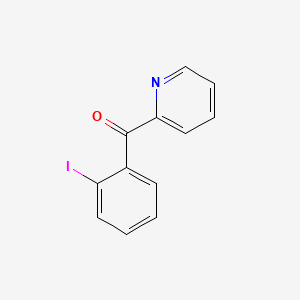

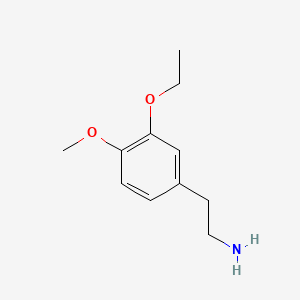

4-[(Diphenylmethyl)amino]-4-oxobutanoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, 4-methylthio-2-oxobutanoate is mentioned as an intermediate in the biosynthesis of ethylene from methionine and has been identified in various microbial cultures . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been synthesized and characterized, with its structure confirmed by various spectroscopic methods . These compounds share the 4-oxobutanoic acid backbone, which is a key structural component of 4-[(Diphenylmethyl)amino]-4-oxobutanoic acid.

Synthesis Analysis

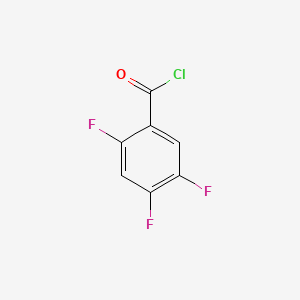

The synthesis of related compounds involves the use of reagents and reaction conditions that could potentially be adapted for the synthesis of 4-[(Diphenylmethyl)amino]-4-oxobutanoic acid. For example, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . The Mitsunobu reaction, which is a method for transforming alcohols into esters, ethers, and various other compounds, could also be relevant for the synthesis of similar structures .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction . These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding the reactivity and properties of the compounds. The molecular electrostatic potential, HOMO and LUMO analysis, and NBO analysis have been used to analyze the stability and charge distribution within the molecules .

Chemical Reactions Analysis

The related compounds participate in various chemical reactions. For instance, 4-methylthio-2-oxobutanoate is a precursor to methional, which induces apoptosis in certain cell lines . The reactivity of these compounds is influenced by their functional groups, such as the methylthio group, which is essential for the biological activity observed .

Physical and Chemical Properties Analysis

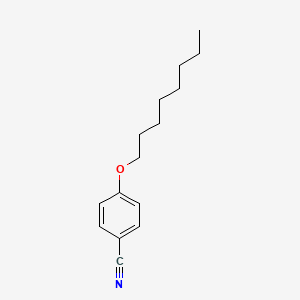

The physical and chemical properties of related compounds have been characterized using techniques such as TGA, DTA, and UV-Vis spectrophotometry . These properties include thermal stability, melting points, and absorption wavelengths, which are important for practical applications. For nonlinear optical applications, the growth and characterization of semi-organometallic crystals with similar functional groups have been studied, revealing properties such as low cutoff wavelength and NLO efficiency .

Wissenschaftliche Forschungsanwendungen

Molecular and Structural Studies

4-[(Diphenylmethyl)amino]-4-oxobutanoic acid and its derivatives have been extensively studied for their molecular and structural properties. For instance, studies have explored the molecular docking, vibrational, structural, electronic, and optical characteristics of certain derivatives, such as 4-[(2,6-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid (6DAMB) and 4-[(2,5-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid (5DAMB). These studies utilized experimental spectroscopy and theoretical calculations, providing insights into the stability of molecules, their reactivity, and potential as nonlinear optical materials (Vanasundari et al., 2018).

Spectroscopic Characterization

Spectroscopic characterization of derivatives of 4-[(Diphenylmethyl)amino]-4-oxobutanoic acid has also been a subject of interest. This involves recording and analyzing FT-IR and FT-Raman spectra to understand the molecular structure and stability. Such studies have provided valuable information on the vibrational wavenumbers and helped in predicting the reactivity and stability of these compounds (Rahul Raju et al., 2015).

Nonlinear Optical Properties

The potential of 4-[(Diphenylmethyl)amino]-4-oxobutanoic acid derivatives in nonlinear optics has been explored through studies focusing on their first hyperpolarizability and infrared intensities. These investigations contribute to understanding the optical properties and applications in materials science (S. Mary et al., 2017).

Biological and Pharmacological Applications

Research has also delved into the biological and pharmacological significance of these compounds. For example, certain derivatives have been identified for their role in inhibiting growth factor receptors, suggesting potential in pharmacological research (K. Vanasundari et al., 2018). Moreover, studies have examined the methionine salvage pathway, where derivatives of 4-[(Diphenylmethyl)amino]-4-oxobutanoic acid play a role, indicating potential applications in understanding cellular processes and disease mechanisms (B. Tang et al., 2006).

Synthesis and Chemical Properties

The synthesis of new compounds and exploration of their chemical properties is another area of research. This includes studying the synthesis pathways, structural characterization, and reactivity, contributing to the development of new materials and pharmaceuticals (Y. Sheena Mary et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(benzhydrylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15(11-12-16(20)21)18-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGOGSVHGJFUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

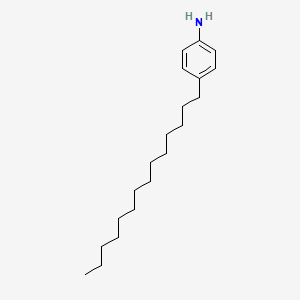

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216407 | |

| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Diphenylmethyl)amino]-4-oxobutanoic acid | |

CAS RN |

6622-07-7 | |

| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((DIPHENYLMETHYL)AMINO)-4-OXOBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7X9417AKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.